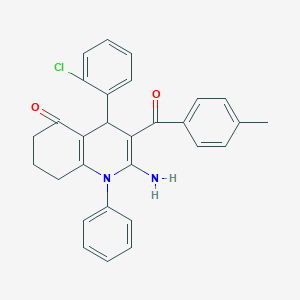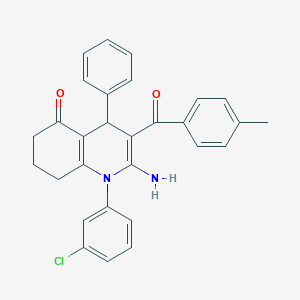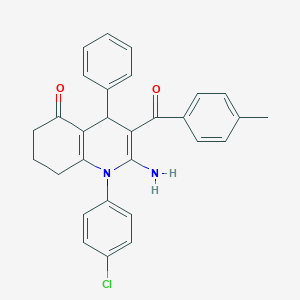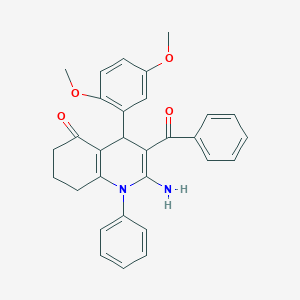![molecular formula C26H23N5O4S2 B304431 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for further exploration.
作用機序
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve the function of the immune system.
実験室実験の利点と制限
One advantage of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory properties, which makes it a promising candidate for further exploration. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
合成法
The synthesis of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves several steps. The starting materials are 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol and 5-methyl-1,3,4-thiadiazol-2-amine. These two compounds are reacted with acetic anhydride and triethylamine to form the intermediate product. The intermediate product is then reacted with chloroacetyl chloride to yield the final product.
科学的研究の応用
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anticancer properties and can inhibit the growth of cancer cells. Another study found that it has anti-inflammatory properties and can reduce inflammation in the body.
特性
製品名 |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
分子式 |
C26H23N5O4S2 |
分子量 |
533.6 g/mol |
IUPAC名 |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H23N5O4S2/c1-15-30-31-26(37-15)29-23(32)14-36-25-19(13-27)18(12-20(28-25)16-8-6-5-7-9-16)17-10-21(33-2)24(35-4)22(11-17)34-3/h5-12H,14H2,1-4H3,(H,29,31,32) |
InChIキー |
HZLWIFDESIKGHA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
正規SMILES |
CC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
